molecular formula C14H26N2O4 B3321870 (1R,3R,4R)-Ethyl 3-amino-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate CAS No. 1392745-68-4

(1R,3R,4R)-Ethyl 3-amino-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate

Cat. No.: B3321870
CAS No.: 1392745-68-4
M. Wt: 286.37 g/mol
InChI Key: LJJYOYONMCBZHC-GMTAPVOTSA-N
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Description

(1R,3R,4R)-Ethyl 3-amino-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is a complex organic compound characterized by its cyclohexane ring structure with multiple functional groups, including an amino group, a tert-butoxycarbonyl (BOC) protecting group, and an ethyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R,4R)-Ethyl 3-amino-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine (TEA). The cyclohexanecarboxylic acid is then esterified with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The BOC group can be removed using strong acids like trifluoroacetic acid (TFA) to expose the free amine.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Secondary amines.

  • Substitution: Free amine derivatives.

Scientific Research Applications

This compound is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding.

  • Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which (1R,3R,4R)-Ethyl 3-amino-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an intermediate in the synthesis of drugs that target specific molecular pathways, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

  • (1S,3R,4R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexanecarboxylate

  • (1S,3R,4S)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-azidocyclohexanecarboxylate

Uniqueness: (1R,3R,4R)-Ethyl 3-amino-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is unique due to its specific stereochemistry, which influences its reactivity and biological activity. The presence of the BOC protecting group also makes it particularly useful in multi-step organic synthesis.

Properties

IUPAC Name

ethyl (1R,3R,4R)-3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-19-12(17)9-6-7-11(10(15)8-9)16-13(18)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)/t9-,10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJYOYONMCBZHC-GMTAPVOTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H]([C@@H](C1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201126764
Record name Ethyl (1R,3R,4R)-3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392745-68-4
Record name Ethyl (1R,3R,4R)-3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392745-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1R,3R,4R)-3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3R,4R)-Ethyl 3-amino-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
Reactant of Route 2
(1R,3R,4R)-Ethyl 3-amino-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
Reactant of Route 3
(1R,3R,4R)-Ethyl 3-amino-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
Reactant of Route 4
(1R,3R,4R)-Ethyl 3-amino-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
Reactant of Route 5
(1R,3R,4R)-Ethyl 3-amino-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
Reactant of Route 6
Reactant of Route 6
(1R,3R,4R)-Ethyl 3-amino-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate

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